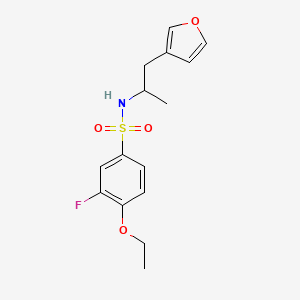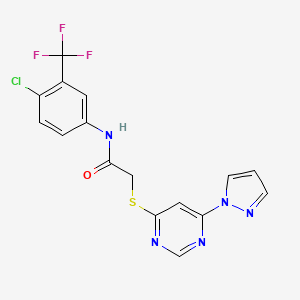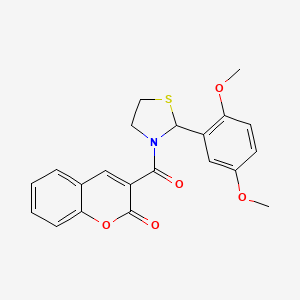
3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders. TAK-915 is a selective antagonist of the muscarinic M1 receptor, which is involved in learning and memory processes in the brain.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
A novel series of thiazolidinone derivatives, structurally related to the compound of interest, demonstrated antimicrobial activity against a range of bacteria (S.aureus, B. cereus, E. coli, P. aeruginosa, K. pneumoniae, S. typhi, P. vulgaris, and S. flexneri) and fungi (A. niger, C. albicans, A. fumigatus, and A. clavatus), highlighting the potential of such compounds in treating infectious diseases (Patel, Kumari, & Patel, 2012).
Anti-inflammatory and Analgesic Properties
Research on piperazinylthienylpyridazine derivatives, which share a structural motif with the compound , revealed promising anti-inflammatory and analgesic properties, suggesting potential applications in pain and inflammation management (Refaat, Khalil, & Kadry, 2007).
Antitumor Activity
Compounds with a similar structure, incorporating chromen-2-one and piperazine moieties, have been synthesized and evaluated for their antitumor activity. For example, certain derivatives have shown efficacy against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293), offering insights into the development of new anticancer agents (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antidiabetic Potential
A study on triazolo-pyridazine-6-yl-substituted piperazines evaluated their potential as anti-diabetic medications through Dipeptidyl peptidase-4 (DPP-4) inhibition, revealing significant insulinotropic activities and offering a new direction for diabetes treatment research (Bindu, Vijayalakshmi, & Manikandan, 2019).
Antibacterial and Antioxidant Properties
The synthesis of novel 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one derivatives and their evaluation for antibacterial and antioxidant activities highlight the potential of such compounds in addressing bacterial infections and oxidative stress-related conditions (Al-ayed, 2011).
Wirkmechanismus
Target of Action
Pyridazinone derivatives, which this compound is a part of, have been known to interact with a wide range of biological targets .
Mode of Action
Pyridazinone derivatives have been reported to exhibit a wide range of pharmacological activities such as antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, and various other anticipated biological activities .
Biochemical Pathways
Pyridazinone derivatives have been known to affect a variety of biochemical pathways, contributing to their diverse pharmacological activities .
Pharmacokinetics
The molecular weight of the compound is 43752, which might influence its pharmacokinetic properties.
Result of Action
Pyridazinone derivatives have been known to exhibit a wide range of pharmacological activities .
Eigenschaften
IUPAC Name |
3-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-17-6-8-18(9-7-17)21-10-11-23(27-26-21)28-12-14-29(15-13-28)24(30)20-16-19-4-2-3-5-22(19)32-25(20)31/h2-11,16H,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IICOPRDEOLONPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5OC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(6-(p-tolyl)pyridazin-3-yl)piperazine-1-carbonyl)-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

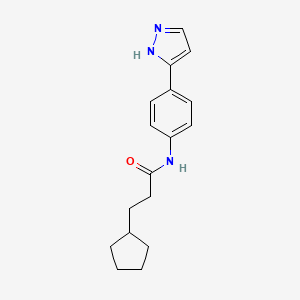
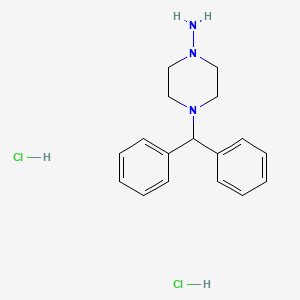
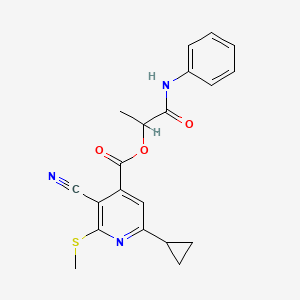

![N-(3-chloro-4-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2383005.png)
![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2383006.png)
![N1-(3-methoxypropyl)-N2-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)oxalamide](/img/structure/B2383008.png)
![(E)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2383010.png)
![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2383011.png)
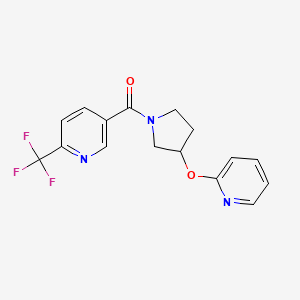
![1-(3,4-Dimethoxyphenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone](/img/structure/B2383015.png)
